3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride
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Overview
Description
Benzimidazole derivatives are organic compounds that contain a benzene ring fused to an imidazole ring . They are known for their wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They have been intensively studied for use as a new generation of anticancer agents .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by a benzene ring fused to an imidazole ring . The presence of different substituent groups can significantly influence the bioactivity of these compounds .Scientific Research Applications
Antiparasitic and Antioxidant Activity
Field
Medical Science - Parasitology and Biochemistry
Application
The compound 1H-benzimidazole-2-yl hydrazones has shown combined antiparasitic and antioxidant activity .
Method
The compound was synthesized and its anthelmintic activity was studied in vitro against encapsulated T. spiralis .
Results
The compound was found to be more active than the clinically used anthelmintic drugs albendazole and ivermectin. It killed the total parasitic larvae (100% effectiveness) after a 24-hour incubation period at 37°C .
Potential Anticancer Agents
Field
Application
2-phenylbenzimidazoles have been synthesized as potential anticancer agents .
Method
The compounds were synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .
Results
The presence of methyl group at 5 (6)-position on benzimidazole scaffold and the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) significantly increased the anticancer activity .
Anticancer Agents
Application
Benzimidazole derivatives have been synthesized as potential anticancer agents .
Results
Broad-Spectrum Pharmacological Properties
Field
Medical Science - Pharmacology
Application
Compounds bearing benzimidazole nucleus possess broad-spectrum pharmacological properties .
Method
Researchers have synthesized plenty of benzimidazole derivatives .
Results
These compounds exerted excellent bioactivity against many ailments with outstanding bioavailability, safety, and stability profiles .
Future Directions
properties
IUPAC Name |
3-[2-(1H-benzimidazol-2-yl)ethyl]aniline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3.ClH/c16-12-5-3-4-11(10-12)8-9-15-17-13-6-1-2-7-14(13)18-15;/h1-7,10H,8-9,16H2,(H,17,18);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRMTDNHYVWZEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=CC(=CC=C3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride |
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